molecular formula C20H18N4O3 B2589151 2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1790199-50-6

2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2589151
CAS No.: 1790199-50-6
M. Wt: 362.389
InChI Key: OUSVEQBIOGFUFT-UHFFFAOYSA-N
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Description

The compound 2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a heterocyclic organic molecule featuring three distinct structural motifs:

Azetidine ring: A four-membered nitrogen-containing ring attached to the isoindole-dione core. The strain inherent to azetidine may influence reactivity and conformational flexibility .

Quinoxaline-2-carbonyl group: A bicyclic aromatic system (quinoxaline) linked via a carbonyl group to the azetidine. Quinoxaline derivatives are known for their electron-deficient aromaticity, enabling π-π stacking interactions and roles in medicinal chemistry .

Properties

IUPAC Name

2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-18-13-5-1-2-6-14(13)19(26)24(18)12-10-23(11-12)20(27)17-9-21-15-7-3-4-8-16(15)22-17/h1-4,7-9,12-14H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSVEQBIOGFUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the quinoxaline moiety, the azetidine ring, and the isoindole structure. One common approach involves the condensation of quinoxaline-2-carboxylic acid with azetidin-3-amine, followed by cyclization to form the isoindole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often through optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Quinoxaline-2-carbonyl Azetidine Formation

The quinoxaline-2-carbonyl group is synthesized via condensation of o-phenylenediamine with α-dicarbonyl derivatives under acidic or catalytic conditions . Subsequent chlorination (e.g., POCl₃) converts the carboxylic acid to an acyl chloride, enabling amide coupling with 3-aminoazetidine .
Example Reaction:

Quinoxaline-2-carboxylic acidPOCl3Quinoxaline-2-carbonyl chlorideDMAP, DCMAzetidin-3-amineTarget amide\text{Quinoxaline-2-carboxylic acid} \xrightarrow{\text{POCl}_3} \text{Quinoxaline-2-carbonyl chloride} \xrightarrow[\text{DMAP, DCM}]{\text{Azetidin-3-amine}} \text{Target amide}

Yield: ~65–80% under optimized conditions .

Amide Bond Formation

The azetidine-quinoxaline fragment is linked to the isoindole-dione via nucleophilic acyl substitution or coupling reagents (e.g., EDCl, HOBt) . Microwave-assisted conditions enhance reaction efficiency .
Example:

Isoindole-dione-NH+Quinoxaline-carbonyl azetidineEDCl, DMFTarget compound\text{Isoindole-dione-NH} + \text{Quinoxaline-carbonyl azetidine} \xrightarrow{\text{EDCl, DMF}} \text{Target compound}

Yield: 70–85% .

Palladium-Catalyzed Cross-Couplings

Buchwald-Hartwig amination or Suzuki-Miyaura coupling introduces substituents on the quinoxaline ring. Pd(OAc)₂ with dppf ligand in toluene/NaOt-Bu under microwave irradiation achieves efficient aryl-amination .
Conditions:

CatalystLigandBaseSolventTemp.Yield
Pd(OAc)₂dppfNaOt-BuToluene150°C (MW)75%

Azetidine Ring Modifications

The azetidine nitrogen undergoes alkylation or acylation to introduce diversity. For example, reaction with acetyl chloride in the presence of DIPEA yields N-acetyl derivatives .

Isoindole-dione Hydrogenation

Selective hydrogenation of the isoindole-dione’s double bonds (H₂, Pd/C) adjusts saturation levels, influencing conformational stability .

Anticancer Activity

Derivatives of this scaffold exhibit IC₅₀ values in the low micromolar range against lung (A549) and breast (MCF-7) cancer cell lines . Reactive oxygen species (ROS) induction is a proposed mechanism .

Hydrolytic Stability

The isoindole-dione’s lactam ring resists hydrolysis under physiological pH, while the amide bond is susceptible to enzymatic cleavage (e.g., proteases) .

Table 1: Reaction Optimization for Amide Coupling

Coupling AgentSolventTemp. (°C)Time (h)Yield (%)
EDCl/HOBtDMF251278
HATUDCM0→25685
DCCTHF402462
Data aggregated from .

Table 2: Anticancer Activity of Derivatives

CompoundA549 (IC₅₀, µM)MCF-7 (IC₅₀, µM)HepG2 (IC₅₀, µM)
Parent compound12.315.59.8
N-Acetyl21.922.922.9
6,7-Dimethyl2.59.022.0
Data from .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds similar to 2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione exhibit significant biological activities:

  • Antimicrobial Activity : Quinoxaline derivatives have shown efficacy against various microbial strains. Their ability to inhibit bacterial growth positions them as candidates for developing new antibiotics.
  • Antitumor Activity : The compound's structural features suggest potential antitumor properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory activities, making it relevant for treating conditions characterized by inflammation.

Case Studies and Research Findings

Research has highlighted the potential applications of similar compounds in various fields:

  • Antibacterial Studies : Compounds with quinoxaline structures have been evaluated for their antibacterial properties against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives exhibited low minimum inhibitory concentrations (MIC), indicating strong antibacterial activity .
  • Anticancer Evaluations : Studies conducted by the National Cancer Institute (NCI) on related isoindole derivatives demonstrated significant cell growth inhibition across multiple cancer cell lines . This suggests that compounds like This compound could serve as effective anticancer agents.

Mechanism of Action

The mechanism of action of 2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to its biological effects . The azetidine ring may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally related analogs (Table 1). Key parameters include molecular weight, substituent effects, and structural features influencing physicochemical or biological behavior.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents Molecular Weight* Key Features
Target Compound Hexahydroisoindole-1,3-dione Quinoxaline-2-carbonyl-azetidine ~463.5 g/mol Aromatic quinoxaline, strained azetidine, rigid bicyclic core
2-{1-[3-(Butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione Isoindole-1,3-dione Butan-2-yl-triazole-ethyl ~342.4 g/mol Triazole heterocycle, branched alkyl chain, reduced hydrogenation
(3aS,7aR)-2-(2-Hydroxyethyl)-3a-methyl-hexahydro-1H-isoindole-1,3-dione Hexahydroisoindole-1,3-dione 2-Hydroxyethyl, methyl ~239.3 g/mol Hydrophilic hydroxyethyl group, chiral center
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides Thiadiazole-triazole Hydroxyquinoxaline, benzamide ~380–420 g/mol Thiadiazole-triazole linkage, electron-withdrawing substituents

*Calculated based on molecular formulas; experimental values may vary.

Structural and Electronic Differences

Triazole-containing analogs (e.g., ) offer hydrogen-bonding capabilities but lack the aromatic planar structure of quinoxaline, which may reduce binding affinity in protein targets .

Hydrogenation and Rigidity :

  • The hexahydroisoindole-dione core in the target compound is partially hydrogenated, balancing rigidity and solubility. Fully unsaturated analogs (e.g., isoindole-dione derivatives) may exhibit higher crystallinity but reduced solubility .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling quinoxaline-2-carboxylic acid to an azetidine intermediate, followed by conjugation to the isoindole-dione core. This contrasts with thiadiazole-triazole derivatives , which require multistep cyclization and condensation reactions.

Biological Activity

The compound 2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is an isoindole derivative characterized by a complex structure that includes an azetidine ring and a quinoxaline moiety. This unique structural configuration suggests potential biological activities that warrant further investigation.

  • Molecular Formula : C20_{20}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 362.39 g/mol
  • Structural Features : The presence of carbonyl groups and cyclic structures enhances its chemical reactivity and biological properties.

Biological Activities

Preliminary studies indicate that compounds similar to this isoindole derivative exhibit significant biological activities, including:

Antimicrobial Activity

Quinoxaline derivatives are known for their antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains. For example:

  • In vitro studies demonstrated that quinoxaline derivatives exhibit high degrees of inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans .

Antitumor Activity

The potential antitumor effects of quinoxaline derivatives have been explored in various studies. For instance:

  • Compounds structurally related to the target compound have shown cytotoxic effects against several cancer cell lines. In particular, certain derivatives demonstrated IC50_{50} values significantly lower than standard chemotherapy agents like doxorubicin .

The biological activity of This compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Quinoxaline derivatives have been shown to inhibit enzymes such as DNA topoisomerase II, which is crucial for DNA replication and repair processes .
  • Cell Signaling Modulation : These compounds may influence cell signaling pathways that regulate apoptosis and cell proliferation.

Case Studies and Research Findings

A review of relevant literature reveals several key findings regarding the biological activity of quinoxaline derivatives:

StudyFindings
Synthesis and Evaluation of Quinoxaline Derivatives Demonstrated dual activity as anticancer and antimicrobial agents with significant cytotoxicity against cancer cell lines (IC50_{50} values ranging from 0.01 to 0.06 μg/mL).
Antimicrobial Activity Assessment Showed effective inhibition against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Biological Activity of Quinoxaline Derivatives Reported extensive antibacterial and anticancer properties across various tested compounds with structural similarities to the target compound.

Q & A

How can X-ray crystallography determine the crystal structure of this compound?

Basic
Methodology:

Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, 100 K) to minimize thermal motion artifacts.

Structure Solution : Apply direct methods via SHELXT for phase determination .

Refinement : Iteratively refine atomic coordinates and displacement parameters using SHELXL, incorporating hydrogen atoms via riding models .

Validation : Calculate R1/wR2 factors (<5% for high quality) and analyze residual electron density maps.

Visualization : Generate ORTEP diagrams with anisotropic displacement ellipsoids using WinGX .

What synthetic routes are effective for constructing the azetidine-isoindole-dione-quinoxaline scaffold?

Basic
Methodology:

Azetidine Preparation : Synthesize azetidine-3-yl precursors via [2+2] cycloaddition or epoxide ring-opening.

Quinoxaline Activation : Convert quinoxaline-2-carboxylic acid to acyl chloride using SOCl₂.

Coupling : React azetidine with quinoxaline carbonyl chloride under Schotten-Baumann conditions (biphasic NaOH/CH₂Cl₂).

Purification : Isolate via silica gel chromatography (ethyl acetate/hexane gradient).

Characterization : Confirm structure via ¹³C NMR (amide carbonyl at ~170 ppm) and HRMS .

How to analyze the hexahydro-isoindole-dione ring conformation using Cremer-Pople parameters?

Advanced
Methodology:

Data Extraction : Obtain atomic coordinates from high-resolution (≤0.8 Å) XRD or DFT-optimized structures.

Coordinate Transformation : Calculate out-of-plane displacements (zⱼ) and convert to spherical coordinates (Q, θ, φ):

  • Q=q22+q32Q = \sqrt{q_2^2 + q_3^2} (puckering amplitude)
  • θ=arctan(q3/q2)\theta = \arctan(q_3/q_2) (phase angle)

Comparison : Contrast experimental (XRD) and computational (DFT) puckering parameters to identify strain effects .

Software : Automate calculations via WinGX’s MATH/CALC module .

What computational methods validate stereoelectronic properties?

Advanced
Methodology:

DFT Optimization : Use B3LYP/6-31G* to minimize energy and confirm stationary points via frequency analysis.

Electrostatic Mapping : Generate molecular electrostatic potential (MEP) surfaces to identify reactive sites.

NBO Analysis : Quantify hyperconjugation (e.g., n→π* interactions in the isoindole-dione ring).

HOMO-LUMO : Calculate energy gaps (ΔE ≈ 4–5 eV for conjugated systems) and compare with UV-Vis spectra .

How to resolve discrepancies between XRD and DFT geometries?

Advanced
Resolution Strategies:

Crystal Effects : Account for hydrogen bonding (e.g., N–H···O=C) compressing bond lengths in XRD.

Thermal Motion : Apply TLS refinement in SHELXL to model anisotropic displacement .

Basis Set Limitations : Use larger basis sets (e.g., 6-311+G**) in DFT for improved accuracy.

Experimental Validation : Cross-check with solid-state ¹³C NMR or variable-temperature XRD .

What cheminformatic approaches predict biological activity?

Advanced
Workflow:

Conformer Generation : Use OMEGA to sample 3D conformers.

Descriptor Calculation : Compute LogP, topological polar surface area, and pharmacophore features.

Target Prediction : Screen against kinase databases (quinoxaline analogs inhibit kinases).

Docking : Perform molecular docking (AutoDock Vina) using crystallographic protein structures.

Machine Learning : Train QSAR models on ChEMBL bioactivity data for activity prediction .

How to design experiments linking structure to biological activity?

Advanced
Methodology:

Theoretical Framework : Align with enzyme inhibition hypotheses (e.g., quinoxaline’s role in ATP-binding pockets).

Assay Design : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

SAR Analysis : Synthesize analogs with modified azetidine substituents and correlate activity trends.

Data Integration : Combine IC₅₀ values with DFT-derived electrostatic potentials to identify key interactions .

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